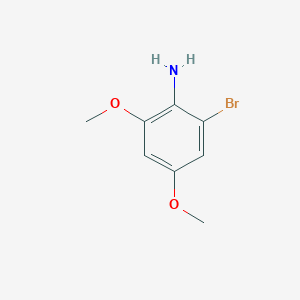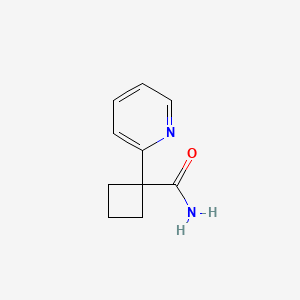![molecular formula C19H20N2O8 B15292071 [(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine involves multiple steps, including the protection and deprotection of functional groups, as well as the introduction of the methyl, acetyl, and benzoyl groups at specific positions on the uridine molecule. The exact synthetic route and reaction conditions can vary, but typically involve the use of protecting groups to selectively modify the hydroxyl groups on the uridine molecule.
Industrial Production Methods
Industrial production methods for 3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine would likely involve large-scale synthesis using similar steps as in laboratory synthesis, but optimized for efficiency and yield. This could include the use of automated synthesis equipment and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce certain functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, potentially modifying the molecule’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures and pH levels to ensure the desired reaction occurs.
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through the inhibition of DNA polymerase, an enzyme critical for DNA replication. By blocking this enzyme, the compound prevents the proliferation of cancer cells and triggers programmed cell death .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-fluorouridine: Another nucleoside analog with anticancer properties.
Cytarabine: A nucleoside analog used in the treatment of certain leukemias.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Uniqueness
3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine is unique in its specific modifications, which confer distinct properties such as enhanced stability and targeted activity against lymphoid malignancies. Its combination of methyl, acetyl, and benzoyl groups at specific positions on the uridine molecule differentiates it from other nucleoside analogs, potentially offering advantages in terms of efficacy and selectivity .
Properties
Molecular Formula |
C19H20N2O8 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H20N2O8/c1-11(22)28-16-15(26-2)13(10-27-18(24)12-6-4-3-5-7-12)29-17(16)21-9-8-14(23)20-19(21)25/h3-9,13,15-17H,10H2,1-2H3,(H,20,23,25)/t13-,15-,16-,17-/m1/s1 |
InChI Key |
SKZGRMAVMZAROR-MWQQHZPXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B15292043.png)

![methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline](/img/structure/B15292061.png)
![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
